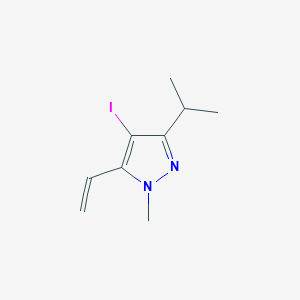
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the iodination of pyrazole derivatives. For instance, 4-Iodopyrazole can be synthesized using iodine and ammonium hydroxide, which can then be further modified to introduce the isopropyl, methyl, and vinyl groups . Another method involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodine and Ammonium Hydroxide: Used for iodination reactions.
Selectfluor: Used in the synthesis of 1,4-disubstituted pyrazoles.
Hydrazines and Enaminones: Commonly used in the synthesis of pyrazole derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination can yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazoles .
Scientific Research Applications
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine, isopropyl, methyl, and vinyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the vinyl group, in particular, offers additional reactivity and potential for further functionalization compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H13IN2 |
|---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
5-ethenyl-4-iodo-1-methyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H13IN2/c1-5-7-8(10)9(6(2)3)11-12(7)4/h5-6H,1H2,2-4H3 |
InChI Key |
ICNBBXPTTRZLLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1I)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


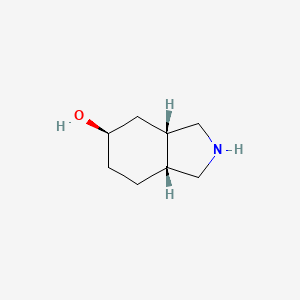

![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)

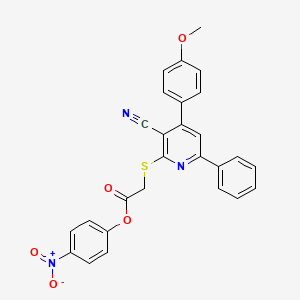
![(5-Phenyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15054368.png)
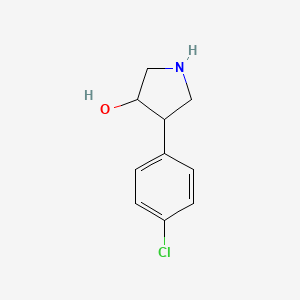
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)
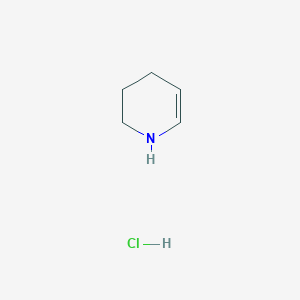
![6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054404.png)
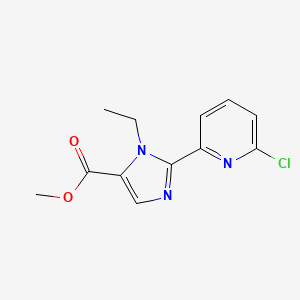
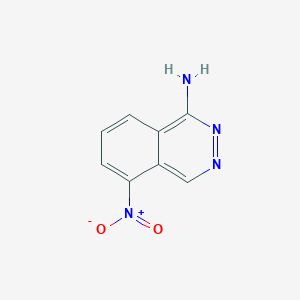
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15054428.png)
![Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B15054430.png)
